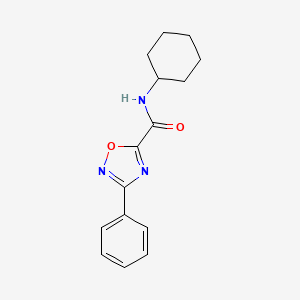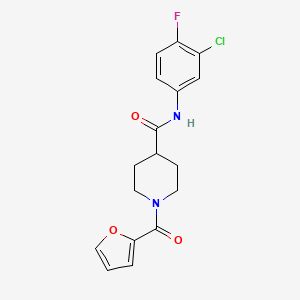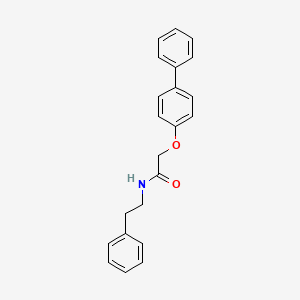![molecular formula C23H28FN3O2 B5555464 N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-N'-phenylethanediamide](/img/structure/B5555464.png)
N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-N'-phenylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-N’-phenylethanediamide” is a fentanyl analogue . Fentanyl analogues are a family of compounds that have been developed for legitimate medical use and have also been sold as designer drugs . The structural variations among fentanyl-related substances can impart profound pharmacological differences between these drugs, especially with respect to potency and efficacy .
Molecular Structure Analysis
The molecular structure of fentanyl has been used as a basis in modern chemistry for the discovery and nomenclature of many new fentanyl analogues, sometimes called fentalogs . The structural variations among fentanyl-related substances can impart profound pharmacological differences between these drugs, especially with respect to potency and efficacy .科学的研究の応用
Novel Small Molecule Agonist Development
N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) is a significant development in the field of motilin receptor agonists. This compound exhibits excellent activity at both the recombinant human and native rabbit motilin receptors, enhancing neuronal-mediated contractions of isolated gastric antrum tissue. Its promising pharmacokinetic profiles in rats and dogs, along with its effects in human tissue and gastrointestinal transit models, mark it as a noteworthy candidate for further development in medical research (Westaway et al., 2009).
Molecular Morphology Probing
The fluorescence of 1-phenyl-4-[(4-cyano-1-naphthyl)methylene] piperidine in α,ω-diacetylpoly(ethylene glycols) (PEGAC's) demonstrates its utility as a sensitive probe for microenvironmental changes. The fluorescence response to morphology alterations in PEGAC's, particularly with increasing molecular weight, highlights its potential as an insightful tool for studying molecular interactions and environments (Jenneskens et al., 1991).
Chemical Synthesis and Structure Analysis
The synthesis and structural analysis of compounds based on 1-phenethyl-4-hydroxy piperidinium hydrochloride, including those with 3-fluorophenyl groups, have been explored. These compounds' structures were characterized using NMR, MS, and IR techniques, and their potential anti-leukemia bioactivity was indicated through testing on K562 cells (Yang et al., 2009).
Antimycobacterial Activity
A study focused on the atom economic and stereoselective synthesis of spiro-piperidin-4-ones demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis. This research underscores the potential of these compounds in addressing tuberculosis, particularly in multidrug-resistant strains (Kumar et al., 2008).
Development of Chemosensors
Research on the development of chemosensors, such as the 2-((pyridin-2-yl)methylamino)ethanol-based sensor, highlights the application in detecting and quantifying Zn2+ in living cells and water samples. This sensor showed remarkable fluorescence enhancement in the presence of Zn2+, which is reversible, making it a valuable tool for monitoring Zn2+ concentrations in various settings (Park et al., 2015).
Safety and Hazards
Fentanyl analogues are potent opioids and can be extremely dangerous if misused . In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs .
特性
IUPAC Name |
N'-[[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N'-methyl-N-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O2/c1-26(23(29)22(28)25-20-10-3-2-4-11-20)16-18-8-7-14-27(17-18)15-13-19-9-5-6-12-21(19)24/h2-6,9-12,18H,7-8,13-17H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRWCNVJPMZWOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)CCC2=CC=CC=C2F)C(=O)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[2-(2-Fluorophenyl)ethyl]piperidin-3-YL}methyl)-N-methyl-N'-phenylethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3R*,4R*)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5555381.png)
![N-(rel-(3S,4R)-1-{[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-propyl-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5555386.png)

![7-[3-(2-methoxyphenoxy)azetidin-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5555408.png)
![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5555414.png)


![4-[(4-tert-butylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5555446.png)
![{[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5555454.png)
![5-ethyl-2-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]pyrimidine](/img/structure/B5555472.png)
![7-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5555479.png)
![2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B5555503.png)
![1-butyl-4-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5555506.png)
